3-Methyl-2-((tert-pentyloxy)methyl)butane-1-sulfonyl chloride
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Overview
Description
3-Methyl-2-((tert-pentyloxy)methyl)butane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to an organic moiety. This particular compound is notable for its complex structure, which includes a tert-pentyloxy group and a methyl-substituted butane backbone. Sulfonyl chlorides are widely used in organic synthesis due to their reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-((tert-pentyloxy)methyl)butane-1-sulfonyl chloride typically involves the reaction of the corresponding alcohol with chlorosulfonic acid or thionyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
Starting Material: 3-Methyl-2-((tert-pentyloxy)methyl)butanol
Reagent: Chlorosulfonic acid (HSO3Cl) or Thionyl chloride (SOCl2)
Conditions: Anhydrous solvent (e.g., dichloromethane), low temperature (0-5°C)
Product: this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can also help in maintaining the anhydrous conditions required for the reaction.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-((tert-pentyloxy)methyl)butane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation: The compound can be oxidized to form sulfonic acids under strong oxidative conditions.
Reduction: Reduction of the sulfonyl chloride group can yield sulfinates or thiols, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the sulfonyl chloride group under mild conditions (room temperature, basic or neutral pH).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonic Acids: Formed by oxidation.
Sulfinates/Thiols: Formed by reduction.
Scientific Research Applications
3-Methyl-2-((tert-pentyloxy)methyl)butane-1-sulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 3-Methyl-2-((tert-pentyloxy)methyl)butane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride with a single methyl group.
Benzenesulfonyl Chloride: Contains a benzene ring instead of an aliphatic chain.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Contains a toluene group.
Uniqueness
3-Methyl-2-((tert-pentyloxy)methyl)butane-1-sulfonyl chloride is unique due to its complex structure, which includes a tert-pentyloxy group and a methyl-substituted butane backbone. This complexity can provide distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C11H23ClO3S |
---|---|
Molecular Weight |
270.82 g/mol |
IUPAC Name |
3-methyl-2-(2-methylbutan-2-yloxymethyl)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H23ClO3S/c1-6-11(4,5)15-7-10(9(2)3)8-16(12,13)14/h9-10H,6-8H2,1-5H3 |
InChI Key |
RJHWHPLSWUHQEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)OCC(CS(=O)(=O)Cl)C(C)C |
Origin of Product |
United States |
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